molecular formula C16H25N3O3S B5809252 N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B5809252
M. Wt: 339.5 g/mol
InChI Key: UACPDGXUCDIMPV-UHFFFAOYSA-N
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Description

N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide, also known as BEMP, is a chemical compound that has gained significant attention in the field of scientific research. BEMP is a sulfonamide derivative that has been synthesized for various applications, including the treatment of diseases and as a tool for biochemical research.

Mechanism of Action

The mechanism of action of N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide is not fully understood. However, it is believed that N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide acts by inhibiting the activity of enzymes, such as carbonic anhydrase, trypsin, and chymotrypsin. N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has also been shown to exhibit antibacterial and antifungal activity, possibly by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has been shown to exhibit various biochemical and physiological effects. N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in regulating acid-base balance in the body. N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has also been shown to inhibit the activity of trypsin and chymotrypsin, which are involved in the digestion of proteins. N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has also been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has several advantages for lab experiments. N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide is easy to synthesize and has a high degree of purity. N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide is also stable under normal laboratory conditions. However, N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has some limitations for lab experiments. N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide is not water-soluble, which can limit its use in aqueous environments. N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.

Future Directions

For the research of N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide include the development of N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide as a therapeutic agent, a tool for biochemical research, and the optimization of the synthesis method.

Synthesis Methods

The synthesis of N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide involves the reaction of N-benzyl-N-(2-hydroxyethyl)methanesulfonamide with 4-ethyl-1-piperazinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide as a white solid with a high degree of purity.

Scientific Research Applications

N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has been widely used in scientific research for various applications. One of the most significant applications of N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide is in the field of medicinal chemistry. N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, trypsin, and chymotrypsin. N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has also been shown to exhibit antibacterial and antifungal activity.

properties

IUPAC Name

N-benzyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-3-17-9-11-18(12-10-17)16(20)14-19(23(2,21)22)13-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACPDGXUCDIMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide (non-preferred name)

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